tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with an aminomethyl group and a fluoromethyl group, along with a tert-butyl ester at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 3-substituted pyrrolidine, the ring is constructed through cyclization reactions.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents like formaldehyde and ammonia or amines under reductive amination conditions.
Fluoromethylation: The fluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the fluoromethyl group, potentially converting it to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where the fluorine atom is replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to non-fluorinated analogs.
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated analogs on biological systems. Its structural features allow for the exploration of enzyme interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated group can enhance metabolic stability and bioavailability, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the fluoromethyl group, which may result in different biological activity and chemical reactivity.
tert-Butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, affecting its interaction with biological targets.
tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of a fluoromethyl group, impacting its metabolic stability and bioavailability.
Uniqueness
The presence of both aminomethyl and fluoromethyl groups in tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate makes it unique. This combination can enhance its chemical reactivity and biological activity, offering advantages in drug design and material science.
Properties
CAS No. |
1194375-80-8 |
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Molecular Formula |
C11H21FN2O2 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-5-4-11(6-12,7-13)8-14/h4-8,13H2,1-3H3 |
InChI Key |
ODQPLGBUTNTIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)CF |
Purity |
95 |
Origin of Product |
United States |
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